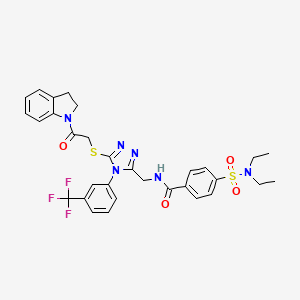

4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The benzamide group at position 3 is further modified with a diethylsulfamoyl substituent. This compound’s design integrates multiple pharmacophoric elements:

- 1,2,4-Triazole: Known for diverse bioactivity, including antiviral and enzyme inhibitory properties .

- Trifluoromethylphenyl: Enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects .

- Indolin-1-yl-2-oxoethyl thioether: May contribute to target selectivity via hydrogen bonding and π-π interactions .

- Diethylsulfamoyl benzamide: Modulates solubility and pharmacokinetics compared to dimethyl analogs .

Synthetic routes likely involve sequential alkylation, coupling, and cyclization steps, as seen in analogous triazole derivatives (e.g., reflux with α-halogenated ketones or thiosemicarbazides) .

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31F3N6O4S2/c1-3-38(4-2)46(43,44)25-14-12-22(13-15-25)29(42)35-19-27-36-37-30(40(27)24-10-7-9-23(18-24)31(32,33)34)45-20-28(41)39-17-16-21-8-5-6-11-26(21)39/h5-15,18H,3-4,16-17,19-20H2,1-2H3,(H,35,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQLKEDHROYTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Key Structural and Analytical Comparisons

*Calculated based on formula.

Key Observations:

Substitution with phenylsulfonyl groups (e.g., ) introduces steric bulk, which may hinder target binding compared to the compact trifluoromethylphenyl group.

The indolin-1-yl-2-oxoethylthio moiety distinguishes the target from thiazole- or pyridyl-substituted triazoles (e.g., ), possibly influencing selectivity for kinase or protease targets.

Synthetic Pathways :

- Thioether formation in the target compound mirrors S-alkylation methods used for 1,2,4-triazoles in , but indolin-1-yl-2-oxoethyl requires specialized coupling steps akin to indole functionalization in .

Tautomerism and Isomerism :

- Like compounds [7–9] in , the target’s triazole core may exhibit tautomerism, but spectral data (e.g., absence of νS-H in IR) suggests a thione-dominated form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.